N'-amino-3,4-dichlorobenzenecarboximidamide
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Overview
Description
N’-amino-3,4-dichlorobenzenecarboximidamide is a chemical compound with the molecular formula C7H6Cl2N4 and a molecular weight of 204.06 g/mol . It is also known by its IUPAC name, 3,4-dichlorobenzenecarboximidohydrazide . This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with an amino group and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-amino-3,4-dichlorobenzenecarboximidamide can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorobenzonitrile with hydroxylamine hydrochloride. Another method includes the reaction of 3,4-dichlorobenzonitrile with ammonium carbonate. These reactions typically require specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of N’-amino-3,4-dichlorobenzenecarboximidamide often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful monitoring of reaction conditions to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N’-amino-3,4-dichlorobenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions can produce a variety of functionalized benzene compounds.
Scientific Research Applications
N’-amino-3,4-dichlorobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-amino-3,4-dichlorobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzonitrile: A precursor in the synthesis of N’-amino-3,4-dichlorobenzenecarboximidamide.
3,4-Dichlorobenzamide: Another related compound with similar structural features.
Uniqueness
N’-amino-3,4-dichlorobenzenecarboximidamide is unique due to its specific functional groups and the presence of both amino and carboximidamide groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-amino-3,4-dichlorobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)7(10)12-11/h1-3H,11H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTQMGGODASKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NN)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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